![molecular formula C17H22N2O3 B13375764 2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone](/img/structure/B13375764.png)
2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with diethylamino alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for pharmaceutical or industrial applications.
化学反应分析
Types of Reactions
2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
科学研究应用
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent for treating cancer and infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound also targets specific enzymes and proteins involved in cellular metabolism, disrupting their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: A basic naphthoquinone structure with similar redox properties.
2-Amino-1,4-naphthoquinone: Contains an amino group, similar to the diethylamino group in the target compound.
2-Hydroxy-1,4-naphthoquinone: Similar hydroxyl group, but lacks the diethylamino moiety.
Uniqueness
2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone is unique due to the presence of both diethylamino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to other naphthoquinone derivatives.
属性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC 名称 |
2-[[3-(diethylamino)-2-hydroxypropyl]amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H22N2O3/c1-3-19(4-2)11-12(20)10-18-15-9-16(21)13-7-5-6-8-14(13)17(15)22/h5-9,12,18,20H,3-4,10-11H2,1-2H3 |
InChI 键 |
MNHOCGZPHZVFFA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(CNC1=CC(=O)C2=CC=CC=C2C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375681.png)
![6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide](/img/structure/B13375683.png)
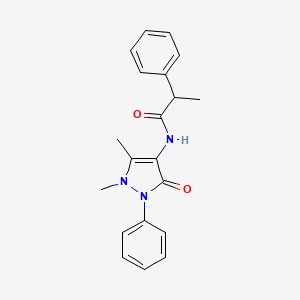
![N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375693.png)
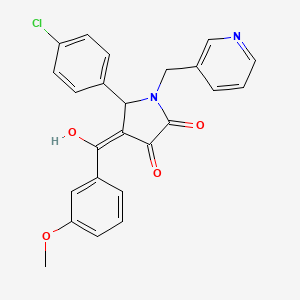
![2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13375706.png)
![1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether](/img/structure/B13375710.png)

![tert-butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13375718.png)
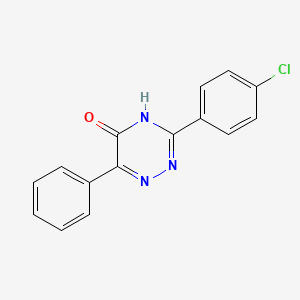
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13375730.png)
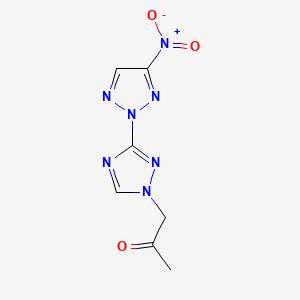
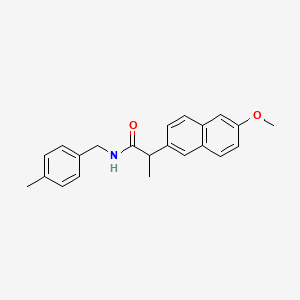
![2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B13375763.png)
